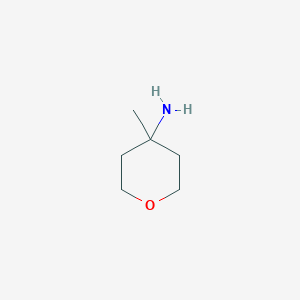

4-Methyltetrahydro-2H-pyran-4-amine

描述

Historical Context and Evolution of Tetrahydropyran (B127337) Chemistry in Organic Synthesis

The tetrahydropyran (THP) ring, systematically named oxane, is a fundamental heterocyclic scaffold in organic chemistry. wikipedia.orgdrugbank.com Historically, the synthesis of tetrahydropyrans involved methods such as the hydrogenation of dihydropyran, often using catalysts like platinum black or Raney nickel. wikipedia.orgguidechem.com Other classic approaches included the dehydration of pentamethylene glycol with strong acids or the heating of pentamethylene bromide with water. chemicalbook.comguidechem.com

Over the years, the synthetic toolbox for constructing the THP ring has expanded dramatically, driven by the need for more efficient, stereoselective, and functional-group-tolerant methods. Modern organic synthesis now employs a diverse array of strategies. rsc.org These include:

Metal-catalyzed hydroalkoxylation: Platinum, cobalt, and lanthanide triflates have been successfully used to catalyze the intramolecular cyclization of γ- and δ-hydroxy olefins to form THP rings. organic-chemistry.org

Hetero-Diels-Alder reactions: This cycloaddition strategy provides a powerful route to functionalized dihydropyrans, which can then be hydrogenated to the corresponding tetrahydropyrans.

Ring-closing metathesis: A versatile method for forming cyclic ethers from acyclic diene precursors. rsc.org

Radical and carbocation cyclizations: These methods allow for the formation of the THP ring through reactive intermediates. rsc.org

A significant application of tetrahydropyran chemistry has been the use of the 2-tetrahydropyranyl (THP) group as a common protecting group for alcohols, formed by the reaction of an alcohol with 3,4-dihydropyran. chemicalbook.comwikipedia.org This highlights the dual role of THP chemistry in both constructing molecular cores and facilitating complex multi-step syntheses.

Significance of the Tetrahydropyran Core in Medicinal Chemistry and Drug Discovery

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of therapeutic agents to enhance their pharmacological profiles. chemicalbook.comguidechem.com Its prevalence stems from a combination of favorable properties. As a bioisostere of a cyclohexane (B81311) ring, the THP structure offers rigidity, which can reduce the entropic penalty upon binding to a biological target. pharmablock.com The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor that is not possible with a simple carbocycle. pharmablock.com

Furthermore, replacing a lipophilic cyclohexyl group with a THP ring can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties by modulating lipophilicity and pKa. pharmablock.com The THP ring is a core component of numerous natural products with potent biological activities, including anticancer agents, antibiotics, and marine toxins. chemicalbook.comresearchgate.net This has inspired medicinal chemists to incorporate this scaffold into synthetic drugs for a wide range of diseases.

Table 1: Examples of Marketed Drugs and Clinical Candidates Containing a Tetrahydropyran Moiety

| Drug Name | Therapeutic Area | Role of Tetrahydropyran Moiety |

| Gilteritinib (B612023) (Xospata®) | Acute Myeloid Leukemia (AML) | Contains an amino-THP substituent; acts as an AXL receptor tyrosine kinase inhibitor. pharmablock.com |

| Eribulin (Halaven®) | Breast Cancer | A complex marine macrolide natural product featuring a THP ring as a key structural component. chemicalbook.comguidechem.com |

| PF-06409577 | Diabetic Nephropathy | Investigational drug where the THP ring provides conformational restraint and helps balance lipophilicity. pharmablock.com |

| NK1 Receptor Antagonists | Depression and Mood Disorders | Derivatives of tetrahydropyran have been developed for this class of drugs. chemicalbook.comguidechem.com |

This table provides illustrative examples and is not exhaustive.

Role of Amine Functionality in Chemical Reactivity and Biological Interactions

The amine functional group (-NH₂) and its substituted forms (secondary, tertiary, quaternary) are of paramount importance in chemistry and pharmacology. whamine.com Amines are basic and often protonated at physiological pH, forming cationic species that can engage in strong electrostatic or ionic interactions with negatively charged residues (e.g., aspartic acid, glutamic acid) in a protein's binding site. unina.it This is a fundamental mechanism of drug-receptor binding.

The versatility of the amine group stems from its ability to participate in several key intermolecular forces that stabilize a drug-target complex: whamine.comunina.it

Hydrogen Bonding: The N-H bonds of primary and secondary amines are excellent hydrogen bond donors, while the lone pair of electrons on the nitrogen atom makes it a strong hydrogen bond acceptor. researchgate.net

Ionic Interactions: Protonated amines form strong salt bridges with anionic groups on a receptor. unina.it

Cation-π Interactions: The positive charge of a protonated amine can interact favorably with the electron-rich face of aromatic rings (e.g., phenylalanine, tyrosine, tryptophan) on a protein. vu.nl

Nucleophilic Reactivity: As nucleophiles, amines are crucial for forming covalent bonds, a strategy used in the design of certain enzyme inhibitors and other targeted agents. amerigoscientific.com

This wide range of bonding capabilities makes the amine group a ubiquitous feature in drugs across virtually all therapeutic areas, including antihistamines, antidepressants, opioid analgesics, and antibiotics. whamine.comamerigoscientific.com Its presence is critical for both the pharmacokinetic properties of a molecule and its pharmacodynamic action. researchgate.net

Table 2: Key Interactions Involving the Amine Functional Group in Biological Systems

| Interaction Type | Description | Importance in Drug Design |

| Ionic Bonding | Electrostatic attraction between a protonated amine (cation) and an anionic group (e.g., carboxylate) on a receptor. unina.it | Provides strong, long-range attraction and anchors the ligand in the binding pocket. |

| Hydrogen Bonding | Interaction between an N-H group (donor) or nitrogen lone pair (acceptor) and a corresponding group on the receptor. researchgate.net | Contributes to binding affinity and specificity through directionally-specific interactions. |

| Cation-π Interaction | Non-covalent attraction between a cation (protonated amine) and the face of an aromatic ring system. vu.nl | Stabilizes the binding of ligands to proteins, often seen in receptors for neurotransmitters. |

Overview of Research Trajectories for 4-Methyltetrahydro-2H-pyran-4-amine and Analogues

Research involving this compound and its analogues is situated at the intersection of synthetic methodology and medicinal chemistry. While specific published research focusing solely on the title compound is not widespread, the investigation of its structural components—the substituted THP ring and the primary amine—is highly active. The synthesis of related structures, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, has been described, starting from the corresponding ketone and employing reductive amination. researchgate.net This suggests that a primary research trajectory involves the development of efficient synthetic routes to produce these and other C4-substituted aminotetrahydropyrans.

The key research drivers for these compounds are rooted in their potential as building blocks for more complex molecules in drug discovery. The combination of the favorable ADME properties of the THP ring and the crucial binding role of the amine group makes this scaffold highly attractive. For instance, the FDA-approved drug gilteritinib contains a substituted amino-THP moiety, demonstrating the clinical relevance of this structural motif. pharmablock.com

Future research is likely to proceed along several paths:

Library Synthesis: Developing robust synthetic methods to create libraries of diverse analogues of this compound with various substitutions on the ring and the amine.

Scaffold Hopping: Using the 4-amino-4-methyl-THP core as a replacement for other scaffolds (e.g., piperidines, cyclohexanes) in known active compounds to explore potential improvements in potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Design: Employing the compound or its derivatives as fragments for screening against biological targets to identify novel starting points for drug development programs.

Conformational Analysis: Studying how the C4-methyl group influences the conformational preference (e.g., chair conformation with axial vs. equatorial substituents) of the THP ring and how this, in turn, affects binding to target proteins.

The exploration of analogues like methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride further indicates an interest in creating more complex C4-substituted THPs for use as synthetic intermediates. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

4-methyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(7)2-4-8-5-3-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECZPOCJWCHBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593770 | |

| Record name | 4-Methyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693245-65-7 | |

| Record name | Tetrahydro-4-methyl-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693245-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyltetrahydro 2h Pyran 4 Amine

Established Synthetic Routes for the Tetrahydropyran (B127337) Scaffold

The construction of the tetrahydropyran ring, a six-membered saturated heterocycle containing an oxygen atom, can be achieved through various synthetic methodologies. These routes primarily involve cyclization reactions to form the ring and subsequent functionalization to introduce desired substituents.

Cyclization Reactions in Tetrahydropyran Formation

Cyclization reactions are the cornerstone of tetrahydropyran synthesis, with several named reactions being particularly prominent.

Prins Cyclization : This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The process generates an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring. The Prins reaction is a powerful tool for the stereoselective synthesis of substituted THPs. rsc.org Variations such as the Mukaiyama aldol (B89426)–Prins cascade and silyl-Prins cyclization have expanded its utility. nih.gov

Hetero-Diels-Alder Reaction : This [4+2] cycloaddition between a diene and a heterodienophile (often a carbonyl compound) is an efficient method for constructing dihydropyran rings, which can be subsequently reduced to the corresponding tetrahydropyrans. This strategy offers excellent control over stereochemistry. researchgate.netnih.gov

Intramolecular Hydroalkoxylation/Cyclization : The addition of an alcohol functional group across a double bond within the same molecule can be catalyzed by various metals, including platinum, gold, or cobalt, to yield tetrahydropyran rings. organic-chemistry.org Lanthanide triflates have also been shown to be effective catalysts for this transformation. organic-chemistry.org

Other Cyclization Strategies : A diverse array of other methods exists for THP ring formation. These include cyclizations onto epoxides, intramolecular oxa-Michael additions, and radical cyclizations. researchgate.netfigshare.com The choice of method often depends on the desired substitution pattern and the available starting materials.

Table 1: Key Cyclization Reactions for Tetrahydropyran Synthesis

| Reaction Name | Description | Key Features |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. | Forms C-C and C-O bonds; stereoselective. rsc.org |

| Hetero-Diels-Alder | [4+2] cycloaddition of a diene and a carbonyl compound. | Convergent; excellent stereocontrol. nih.gov |

| Intramolecular Hydroalkoxylation | Metal-catalyzed addition of a hydroxyl group to an alkene. | High atom economy; functional group tolerant. organic-chemistry.org |

| Oxa-Michael Addition | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl. | Forms C-O bond; useful for functionalized THPs. researchgate.net |

Functionalization Strategies for the Tetrahydropyran Ring

Once the tetrahydropyran scaffold is formed, it can be further modified to introduce various functional groups.

Direct C-H functionalization has emerged as a powerful strategy, allowing for the introduction of aryl or alkyl groups onto the THP ring without the need for pre-functionalized substrates. nih.govresearchgate.netnih.gov For example, palladium-catalyzed C-H arylation can install aryl groups at specific positions, directed by a coordinating group. nih.govnih.gov This method has been used to synthesize highly substituted aminotetrahydropyrans. nih.govnih.govfigshare.com Other methods include allylic oxidation of dihydropyran precursors followed by further transformations.

Targeted Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine

The synthesis of this compound involves the creation of a quaternary center at the C4 position, bearing both a methyl and an amino group. This requires specific multi-step strategies, often starting from the commercially available Tetrahydro-4H-pyran-4-one. chemicalbook.com

Reductive Amination Approaches from Tetrahydro-4H-pyran-4-one Precursors

Reductive amination is a widely used method to form amines from ketones. In the context of THP derivatives, reacting Tetrahydro-4H-pyran-4-one with an amine source in the presence of a reducing agent yields the corresponding 4-amino-tetrahydropyran. A known method involves the reaction of the ketone with ammonium (B1175870) formate (B1220265) and palladium on carbon to produce 4-aminotetrahydropyran (B1267664) hydrochloride. chemicalbook.com Another patented process describes using ammonium acetate (B1210297) and sodium cyanoborohydride. google.com

However, direct one-pot reductive amination to form the tertiary amine at a quaternary center, as in this compound, is not feasible. This approach is primarily used to synthesize the parent 4-aminotetrahydropyran, which would then require subsequent N-alkylation and C4-alkylation steps, making it part of a multi-step synthesis rather than a direct approach.

Nucleophilic Addition and Subsequent Reduction Strategies

A more direct pathway to the C4-quaternary center involves sequential nucleophilic additions to the carbonyl group of Tetrahydro-4H-pyran-4-one. A highly effective and common strategy is a two-step process beginning with the addition of a methyl nucleophile, followed by the introduction of the amine functionality.

Grignard Addition : The first step involves the reaction of Tetrahydro-4H-pyran-4-one with a methyl Grignard reagent (such as methylmagnesium bromide) or methyllithium. This reaction forms the tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol. synquestlabs.comnih.gov

Ritter Reaction : The tertiary alcohol is then subjected to a Ritter reaction. wikipedia.orgorganic-chemistry.org In this acid-catalyzed reaction, the alcohol is protonated and leaves as water, generating a stable tertiary carbocation at the C4 position. This carbocation is then trapped by a nitrile, such as acetonitrile (B52724) or trimethylsilyl (B98337) cyanide, to form a nitrilium ion intermediate. nrochemistry.com Subsequent hydrolysis of the nitrilium ion furnishes an N-substituted amide. Finally, hydrolysis of the amide under acidic or basic conditions yields the target primary amine, this compound. wikipedia.orgnrochemistry.com

This sequence provides a reliable route to construct the desired 4-amino-4-methyl substitution pattern.

Multi-step Synthesis from Commercially Available Reagents

A complete synthesis of this compound can be designed as a multi-step sequence starting from simple, commercially available reagents. vapourtec.com One logical pathway, as outlined above, begins with Tetrahydro-4H-pyran-4-one.

A representative multi-step synthesis is detailed below:

Table 2: Multi-step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Grignard Reaction | Tetrahydro-4H-pyran-4-one chemicalbook.com | 1. CH₃MgBr or CH₃Li2. H₂O workup | 4-Methyltetrahydro-2H-pyran-4-ol synquestlabs.com |

| 2 | Ritter Reaction | 4-Methyltetrahydro-2H-pyran-4-ol | 1. Nitrile (e.g., CH₃CN)2. Strong Acid (e.g., H₂SO₄) | N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide |

| 3 | Amide Hydrolysis | N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide | 1. Aq. HCl or NaOH2. Heat | This compound |

This synthetic pathway is efficient for accessing the target compound, leveraging robust and well-understood chemical transformations. The modularity of this approach allows for the synthesis of various analogues by simply changing the Grignard reagent or the nitrile used in the Ritter reaction. wikipedia.org

Catalytic Methods in the Synthesis of this compound

The synthesis of this compound predominantly relies on the reductive amination of the corresponding ketone, 4-methyltetrahydro-2H-pyran-4-one. Catalytic methods are central to achieving high efficiency and selectivity in this transformation.

Catalytic Reductive Amination: This is the most direct and widely employed strategy. The process involves the reaction of 4-methyltetrahydro-2H-pyran-4-one with ammonia (B1221849) (or an ammonia source) in the presence of a reducing agent and a catalyst. The reaction typically proceeds through the in-situ formation of an imine intermediate, which is then catalytically reduced to the target primary amine.

Heterogeneous Catalysis: Transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are commonly used. These reactions are typically performed under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to maximize yield and minimize side products.

Homogeneous Catalysis: While less common for this specific transformation, homogeneous catalysts offer high selectivity under milder conditions.

Biocatalysis: A significant advancement in amine synthesis is the use of enzymes. frontiersin.org Amine dehydrogenases (AmDHs) and transaminases (TAs) are capable of stereoselectively converting ketones to chiral amines. frontiersin.org For the synthesis of this compound, a native or engineered AmDH could offer a highly selective and green alternative to traditional metal catalysts, performing the reductive amination with high enantiomeric excess if a chiral product is desired. frontiersin.org This biocatalytic approach operates under mild conditions in aqueous media, aligning with green chemistry principles. frontiersin.orgrsc.org

| Catalytic System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous (e.g., Raney Ni, Pd/C) | H₂ gas, elevated pressure/temperature, alcoholic solvents | Cost-effective, catalyst is easily separated and recycled | May require harsh conditions, potential for low selectivity |

| Homogeneous (e.g., Rh, Ru complexes) | Mild temperature/pressure, various organic solvents | High activity and selectivity, well-understood mechanisms | Difficult catalyst separation and recovery, metal contamination |

| Biocatalytic (e.g., Amine Dehydrogenase) | Aqueous buffer, ambient temperature/pressure, requires cofactor | Exceptional stereoselectivity, environmentally benign, mild conditions | Enzyme stability can be limited, potential substrate scope limitations |

Advanced Synthetic Techniques for Enhanced Efficiency and Scalability

To meet the demands of modern chemical research, particularly in drug discovery, advanced synthetic techniques are being applied to produce compounds like this compound with greater speed, efficiency, and scalability.

Flow Chemistry Applications in Tetrahydropyran-Amine Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of this compound, a packed-bed reactor containing a heterogeneous catalyst (like Pd/C) could be used. A solution of the ketone precursor and an ammonia source would be continuously passed through the heated, hydrogen-pressurized reactor. This setup offers:

Enhanced Safety: Hazardous intermediates are generated in very small quantities at any given time, and the excellent heat transfer of microreactors mitigates risks associated with exothermic reactions. nih.gov

Scalability: Production can be scaled up by simply running the system for longer periods or by "scaling out" (running multiple systems in parallel). nih.gov

High Efficiency: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and higher yields compared to batch processes. nih.gov

Automated Synthesis Platforms for Library Generation

In medicinal chemistry, generating libraries of related compounds is essential for exploring structure-activity relationships (SAR). whiterose.ac.uk Automated synthesis platforms can rapidly produce a multitude of analogs of a core scaffold. nih.gov

An automated platform could synthesize a library based on the 4-amino-tetrahydropyran scaffold. Using a robotic system, various substituted tetrahydropyranones could be reacted with a panel of different amines (for secondary or tertiary amine analogs) under a set of optimized reductive amination conditions. nih.govresearchgate.net The entire process, from reagent dispensing to reaction, work-up, and purification, can be automated, significantly accelerating the discovery process. researchgate.netresearchgate.net

| Ketone Precursor | Amine Source | Potential Product |

|---|---|---|

| 4-methyltetrahydro-2H-pyran-4-one | Ammonia | This compound |

| Tetrahydro-2H-pyran-4-one | Ammonia | Tetrahydro-2H-pyran-4-amine |

| 4-methyltetrahydro-2H-pyran-4-one | Methylamine | N,4-Dimethyltetrahydro-2H-pyran-4-amine |

| 4-phenyltetrahydro-2H-pyran-4-one | Ammonia | 4-Phenyltetrahydro-2H-pyran-4-amine |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve safety. sigmaaldrich.com

Prevention of Waste : Utilizing one-pot reactions, such as direct reductive amination, minimizes the number of steps and reduces waste generation by avoiding the isolation of intermediates. mjbas.comnih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic reductive amination generally has a high atom economy.

Use of Safer Solvents : Traditional volatile organic solvents can be replaced with greener alternatives. A notable example is 4-methyltetrahydropyran (4-MeTHP) itself, which is considered a more sustainable solvent than ethers like THF or dioxane due to its lower peroxide-forming tendencies and derivation from renewable resources. nih.govresearchgate.netnih.gov Using water as a solvent, especially in biocatalytic processes, is an even greener option. nih.gov

Energy Efficiency : Performing reactions at ambient temperature and pressure, as is often possible with highly active catalysts or biocatalysts, significantly reduces energy consumption compared to methods requiring high heat and pressure. sigmaaldrich.com

Use of Renewable Feedstocks : The precursors for the tetrahydropyran ring can potentially be derived from renewable bio-based sources, further enhancing the green credentials of the synthesis.

Catalysis over Stoichiometric Reagents : The use of catalytic (especially recyclable or biocatalytic) methods is inherently greener than using stoichiometric reagents, which are consumed in the reaction and generate more waste. greenchemistry-toolkit.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Derivatization of 4 Methyltetrahydro 2h Pyran 4 Amine

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of 4-Methyltetrahydro-2H-pyran-4-amine makes it a competent nucleophile and a weak base. This nucleophilicity is the driving force behind its most common and synthetically useful reactions, such as acylation, alkylation, and other nucleophilic substitutions.

Acylation and Amide Bond Formation

The primary amine of this compound readily undergoes acylation when treated with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This transformation is a cornerstone of its use in medicinal chemistry and materials science.

The general reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent. For highly reactive acylating agents like acid chlorides, the reaction is often rapid and may be conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct. When using less reactive carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically required to activate the carboxylic acid, facilitating the formation of a tetrahedral intermediate that then collapses to the amide. bldpharm.com

The resulting N-acylated products, such as N-(4-methyltetrahydro-2H-pyran-4-yl)amides, are valuable intermediates. For instance, the acylation of the related compound tetrahydro-2H-pyran-4-amine is a key step in the synthesis of various biologically active molecules, including potent kinase inhibitors. nih.gov

Table 1: Examples of Acylation Reactions with Aminotetrahydropyrans

| Acylating Agent | Amine Substrate | Product Type | Reaction Conditions |

|---|---|---|---|

| Acid Chloride (R-COCl) | This compound | N-acyl-4-methyltetrahydropyran-4-amine | Aprotic solvent, often with a base (e.g., triethylamine) |

| Acid Anhydride (B1165640) ((RCO)₂O) | This compound | N-acyl-4-methyltetrahydropyran-4-amine | Aprotic solvent, may be heated |

| Carboxylic Acid (R-COOH) | This compound | N-acyl-4-methyltetrahydropyran-4-amine | Coupling agent (e.g., EDC, DCC) |

Alkylation Reactions and Formation of Substituted Amines

As a primary amine, this compound can be alkylated by reacting with alkyl halides through nucleophilic substitution. This reaction introduces an alkyl group onto the nitrogen atom, yielding secondary amines. However, a significant challenge in the direct alkylation of primary amines is controlling the extent of the reaction. nih.gov

The secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide. This can lead to over-alkylation, producing a mixture of the desired secondary amine, the tertiary amine, and even the quaternary ammonium (B1175870) salt. nih.govresearchgate.net To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the initial amine or employing reductive amination.

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. For example, the reaction of a related compound, 2,2-dimethyltetrahydro-2H-pyran-4-one, with methanamine forms a Schiff base that is reduced by sodium borohydride (B1222165) to yield N,2,2-trimethyltetrahydro-2H-pyran-4-amine. chemicalbook.com This method provides a more controlled pathway to substituted amines.

Table 2: Products of Alkylation of this compound

| Alkylating Agent | Expected Product(s) | Method | Notes |

|---|---|---|---|

| Methyl Iodide (CH₃I) | N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl- derivatives | Direct Alkylation | Often results in a mixture of products due to over-alkylation. researchgate.net |

| Acrylonitrile | 3-((4-methyltetrahydro-2H-pyran-4-yl)amino)propanenitrile | Cyanoethylation | A specific type of Michael addition/alkylation. |

Nucleophilic Substitution Reactions

The reactivity of the amine group in this compound is fundamentally that of a nucleophile participating in substitution reactions. The acylation and alkylation reactions discussed previously are specific classes of nucleophilic acyl substitution and nucleophilic substitution, respectively.

Beyond these, the amine can act as a nucleophile toward a wide range of electrophilic centers. This is the basis for its use as a building block in the construction of more complex molecules. For example, it can participate in nucleophilic aromatic substitution reactions with activated aryl halides or serve as the nucleophilic component in multicomponent reactions. In the synthesis of novel polo-like kinase 4 (PLK4) inhibitors, tetrahydro-2H-pyran-4-amine is used as a nucleophile to displace a leaving group from a pyrimidine (B1678525) ring, a key step in building the final inhibitor structure. nih.gov This highlights how the nucleophilic character of the aminotetrahydropyran core is exploited in modern drug discovery. thieme-connect.de

Reactions of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is a saturated cyclic ether and is generally more stable and less reactive than its unsaturated counterpart, dihydropyran, or more strained cyclic ethers like oxetane. Its reactivity is primarily centered on the ether C-O bonds and the C-H bonds at positions activated by the oxygen atom.

Ring-Opening Reactions and Their Controlled Manipulation

The tetrahydropyran ring is stable under neutral and basic conditions but can undergo cleavage under strongly acidic conditions. chemicalforums.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, which converts the hydroxyl group into a good leaving group. A subsequent nucleophilic attack by a counter-ion (e.g., a halide) or solvent molecule at one of the adjacent carbons (C2 or C6) results in ring opening. This process is essentially an acid-catalyzed cleavage of a cyclic ether. researchgate.net

For an unsubstituted THP ring, this cleavage yields a difunctionalized pentane (B18724) derivative. For example, treatment of tetrahydropyran with a mixture of sulfuric acid and acetic anhydride at room temperature results in ring cleavage to produce 1,5-diacetoxypentane. mdpi.com Similarly, strong acids like HCl can open the ring to form halo-alcohols, such as 5-chloropentan-1-ol. youtube.com

In the case of this compound, the presence of the basic amine group complicates this reaction. Under acidic conditions, the amine group will be preferentially protonated to form an ammonium salt. This deactivates the molecule towards further electrophilic attack and may protect the ether linkage from cleavage under moderately acidic conditions. However, under forcing acidic conditions or with potent Lewis acids, ring-opening could still occur. nih.govacs.org The regioselectivity of the cleavage can sometimes be controlled by the choice of reagents; for example, certain reducing agents in the presence of Lewis acids can selectively cleave either the endocyclic or exocyclic C-O bond of 2-alkoxytetrahydropyrans. cdnsciencepub.comnsf.gov

Oxidation and Reduction Pathways of the Heterocycle

Oxidation: The saturated tetrahydropyran ring is relatively resistant to oxidation. However, the C-H bonds on the carbons adjacent to the ether oxygen (α-carbons, C2 and C6) are activated and are the most likely sites for oxidation. High-temperature oxidation studies of tetrahydropyran show that radical reactions preferentially initiate via H-atom abstraction from these α-positions. researchgate.netrsc.org This can lead to ring-opening and the formation of various oxidized linear products. researchgate.net Under controlled laboratory conditions with specific oxidizing agents, it may be possible to achieve oxidation at these positions to form lactones or other oxygenated derivatives, though this often requires specialized reagents.

Reduction: The tetrahydropyran ring is a fully saturated ether and is inert to most reducing agents, such as sodium borohydride or catalytic hydrogenation under standard conditions. These reagents will typically reduce other functional groups (like ketones or nitro groups) in the molecule while leaving the THP ring intact. Significant energy input or harsh conditions, such as those used for reductive cleavage with strong Lewis acids and hydride donors, are required to break the C-O bonds of the ring. cdnsciencepub.comnsf.gov Therefore, the primary role of the THP ring in the context of reduction is as a stable, non-reactive scaffold.

Stereoselective Transformations of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. pharmablock.comresearchgate.net The stereochemistry of substituents on the THP ring is often crucial for biological activity. Consequently, stereoselective transformations to synthesize and modify substituted THPs are of significant interest.

While specific stereoselective transformations of this compound are not extensively documented in publicly available literature, general methodologies for the diastereoselective synthesis of highly substituted tetrahydropyrans can be applied. These methods often involve the cyclization of acyclic precursors where stereocenters are set in a controlled manner.

One common strategy is the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, which can be mediated by Brønsted or Lewis acids to produce substituted tetrahydropyrans. acs.orgorganic-chemistry.org The stereochemical outcome of these cyclizations can be influenced by the geometry of the starting homoallylic alcohol and the reaction conditions. For instance, indium trichloride-mediated cyclizations have been shown to produce polysubstituted tetrahydropyrans with high diastereoselectivity. acs.orgnih.gov The reaction of trans-homoallyl alcohols with aldehydes typically yields (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-homoallyl alcohols predominantly give (up-up-up) products. nih.gov

Another approach involves the diastereoselective synthesis of tetrahydropyran-4-ones, which are direct precursors to 4-aminotetrahydropyrans. nih.govresearchgate.netacs.org For example, aldol (B89426) reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can produce single diastereomers of highly substituted tetrahydropyran-4-ones. nih.govacs.org The stereoselectivity of such reactions can be dependent on the choice of Lewis acid and the reaction temperature. researchgate.net These tetrahydropyran-4-ones can then be converted to the corresponding amines, including this compound, through reductive amination.

The table below summarizes some general methods for the stereoselective synthesis of substituted tetrahydropyrans.

| Reaction Type | Key Reagents | Stereochemical Control | Product Type |

| Prins Cyclization | Aldehydes, Homoallylic Alcohols, Lewis/Brønsted Acids | High diastereoselectivity based on substrate geometry | Polysubstituted Tetrahydropyrans |

| Aldol/Knoevenagel/Michael Cascade | β-Ketoesters, Aldehydes, Lewis Acids | High diastereoselectivity | Highly Substituted Tetrahydropyran-4-ones |

| Silyl (B83357) Enol Ether Prins Cyclization | Hydroxy Silyl Enol Ethers, Aldehydes | Diastereoselective | Substituted Tetrahydropyran-4-ones |

Formation of Complex Derivatives and Conjugates

The primary amine functionality of this compound serves as a key handle for its derivatization into more complex molecules and for its conjugation to other chemical entities.

Integration into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of rigid cyclic scaffolds is a common strategy in peptidomimetic design. researchgate.net The tetrahydropyran ring of this compound can serve as a conformationally constrained scaffold to which pharmacophoric groups can be attached. pharmablock.com

Linker Chemistry for Bioconjugation

Bioconjugation is the chemical strategy of attaching molecules to biomolecules, such as proteins or nucleic acids, to create novel functionalities. nih.gov The primary amine of this compound makes it a suitable candidate for use in linker chemistry. Primary amines are common targets for bioconjugation reactions, often reacting with activated esters, isothiocyanates, or aldehydes to form stable covalent bonds. ub.edu

The tetrahydropyran moiety itself can be part of a linker, potentially influencing the solubility and pharmacokinetic properties of the resulting bioconjugate. The THP group has been explored as a component of cleavable linkers in solid-phase peptide synthesis and for the conjugation of drugs to carriers. ub.edu For instance, the acid-sensitive acetal (B89532) linkage derived from a dihydropyran can be used to attach hydroxyl-containing molecules to amine-functionalized carriers. ub.edu

Commonly used reagents for conjugating amine-containing molecules like this compound are listed in the table below.

| Reagent Class | Reactive Group | Resulting Linkage |

| Activated Esters (e.g., NHS esters) | N-Hydroxysuccinimide ester | Amide |

| Carbodiimides (e.g., EDC) | Carbodiimide | Amide (with a carboxyl group) wikipedia.org |

| Isothiocyanates | Isothiocyanate | Thiourea |

| Aldehydes | Aldehyde | Imine (can be reduced to a stable amine) |

Synthesis of Pyrazole (B372694) and Other Heterocyclic Derivatives

The amine functionality and the cyclic ether scaffold of this compound and its precursors can be utilized to construct other heterocyclic systems.

Pyrazole Synthesis: Pyrazoles are a class of five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.gov A common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com While this compound itself is not a 1,3-dicarbonyl, its precursor, 4-methyltetrahydro-2H-pyran-4-one, or a derivative thereof, could potentially be used to generate a pyrazole ring. More directly, the amine group of this compound could react with reagents to form a structure that can then undergo cyclization to a pyrazole. For instance, reaction with a β-keto ester could form an enamine, which could then be cyclized with a hydrazine.

Other Heterocyclic Derivatives: The primary amine of this compound is a nucleophile that can participate in various cyclization reactions to form other heterocycles. For example, reaction with a molecule containing two electrophilic centers can lead to the formation of a new ring. A recent discovery has shown that tetrazoles can react with primary amines under photochemical conditions to form 1,2,4-triazoles, a valuable scaffold in medicinal chemistry. nih.gov This photoinduced bioconjugation method could potentially be applied to this compound to synthesize novel triazole derivatives. nih.gov The reaction of amines with hydrazine and a one-carbon source, like formic acid, is a known route to 4-amino-1,2,4-triazoles. google.comgoogleapis.comgoogle.com

The table below lists some of the heterocyclic systems that could be synthesized from this compound or its close derivatives.

| Target Heterocycle | Potential Synthetic Precursors/Reagents | Key Reaction Type |

| Pyrazole | 4-Methyltetrahydro-2H-pyran-4-one, Hydrazine | Condensation/Cyclization nih.govyoutube.com |

| 1,2,4-Triazole | This compound, Tetrazole | Photochemical Cyclization nih.gov |

| 1,2,4-Triazole | This compound, Hydrazine, Formic Acid | Condensation/Cyclization google.comgoogleapis.comgoogle.com |

Applications of 4 Methyltetrahydro 2h Pyran 4 Amine in Medicinal Chemistry

4-Methyltetrahydro-2H-pyran-4-amine as a Core Scaffold for Bioactive Molecules

The compound this compound serves as a crucial intermediate and core scaffold in the synthesis of more complex molecules with therapeutic potential. google.comgoogleapis.comepo.org Its rigid cyclic structure is advantageous in drug design as it can help to pre-organize appended functional groups into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity.

Patent literature reveals its use as a reactant in the creation of modulators for challenging biological targets. For instance, it has been incorporated into the synthesis of compounds designed to modulate Myc family proteins, which are implicated in a wide array of human cancers, including neuroblastoma and various carcinomas. google.com In these syntheses, the primary amine of the pyran scaffold acts as a key nucleophile, enabling its attachment to an electrophilic core, thereby forming a larger, more complex drug candidate. google.com Similarly, it has been employed in the development of sGC (soluble guanylate cyclase) stimulators and inhibitors of the interaction between SOS1 and RAS family proteins, targets relevant to cardiovascular disease and cancer, respectively. googleapis.comepo.org

Structure-Activity Relationship (SAR) Studies on Derivatives

The systematic modification of a lead compound to understand how structural changes affect its biological activity—a process known as Structure-Activity Relationship (SAR) studies—is fundamental to medicinal chemistry. The this compound scaffold is well-suited for such studies.

The amine and methyl groups on the this compound scaffold are key handles for modification. Altering the substitution on the nitrogen atom (e.g., from a primary amine to secondary or tertiary amines, or forming amides) can drastically change a molecule's ability to act as a hydrogen bond donor or acceptor. These interactions are often critical for anchoring a ligand within a receptor's binding pocket.

For example, in the design of receptor inhibitors, the pyran oxygen and the amine nitrogen can engage in specific hydrogen bonds with amino acid residues in the target protein. The addition of other substituents to the pyran ring or the amine can introduce new interactions or create steric hindrance, which can be used to fine-tune the binding affinity and, crucially, the selectivity for the intended target over other related proteins. While detailed SAR studies for this specific scaffold are often proprietary and found within patent literature, the principles are well-established. nih.govresearchgate.net The goal is to maximize interactions with the target receptor while minimizing those with off-target proteins to reduce potential side effects.

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt. For a semi-rigid scaffold like this compound, computational methods can predict the most stable chair or boat conformations and the orientation of its substituents. This analysis is the first step in developing a pharmacophore model.

A pharmacophore is an abstract representation of all the steric and electronic features necessary for a molecule to exert a specific biological effect. By analyzing the active conformation of a potent derivative, chemists can identify the essential features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—and their precise spatial arrangement. This pharmacophore model then serves as a blueprint for designing new molecules with a higher probability of being active or for searching large virtual libraries to identify novel hits.

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that governs its absorption, distribution, metabolism, and excretion (ADMET) profile. omicsonline.org A drug must possess a balanced lipophilicity to be able to pass through lipid-based cell membranes to reach its target, yet retain enough water solubility to travel through the bloodstream. omicsonline.orgresearchgate.net

The tetrahydropyran (B127337) ring of this compound contributes favorably to a molecule's lipophilic character. The addition of the methyl group at the C4 position further enhances this property. This is particularly important for drugs targeting the central nervous system (CNS), as increased lipophilicity can help molecules cross the highly selective blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, rapid metabolism, or non-specific binding. nih.govnih.gov Medicinal chemists carefully modulate this property by adding or removing polar or non-polar groups to the core scaffold to achieve an optimal balance.

Table 1: Effect of Structural Modifications on Physicochemical Properties This interactive table illustrates how hypothetical modifications to the core scaffold could influence key drug-like properties. Values are illustrative.

| Modification to Core Scaffold | Expected Change in Lipophilicity (LogP) | Potential Impact on Permeability | Rationale |

|---|---|---|---|

| Addition of a phenyl group to the amine | Increase | Increase | Adds a large, non-polar aromatic ring. |

| Conversion of amine to a hydroxyl group | Decrease | Decrease | Introduces a polar hydrogen-bonding group. |

| Addition of a long alkyl chain | Significant Increase | May decrease if too high | Greatly increases non-polar character, may reduce solubility. |

| Introduction of a carboxylic acid | Significant Decrease | Decrease | Adds a highly polar, charged group. |

Therapeutic Area Exploration

The versatility of the this compound scaffold allows for its exploration in various therapeutic areas, with a notable focus on oncology.

The mTOR (mechanistic Target of Rapamycin) kinase is a central regulator of cell growth, proliferation, and metabolism. nih.gov Its pathway is often hyperactivated in various cancers, making it a prime target for anti-cancer drug development. google.comgoogle.com While rapamycin (B549165) and its analogues (rapalogs) were the first generation of mTOR inhibitors, research has expanded to find new chemical scaffolds that can inhibit mTOR, sometimes targeting both of its complexes (mTORC1 and mTORC2). nih.govepo.org

Saturated heterocyclic scaffolds are of great interest in the design of kinase inhibitors. Patent literature indicates that derivatives incorporating the this compound moiety are being investigated as mTOR inhibitors. google.com The pyran scaffold can serve to position key pharmacophoric elements in the correct orientation to interact with the ATP-binding site of the mTOR kinase, leading to inhibition of its activity. The development of such inhibitors represents a promising strategy for the treatment of a wide range of tumors where the mTOR pathway is dysregulated.

Neurological Disorders: PDE10A Inhibition and Serotonin (B10506) Receptor Modulation

The this compound scaffold has been incorporated into molecules designed to interact with key targets in the central nervous system, showing potential for the treatment of various neurological and psychiatric disorders.

PDE10A Inhibition:

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, particularly in the striatum, and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for disorders such as schizophrenia and Huntington's disease. nih.govrsc.org The tetrahydropyran moiety is a recognized structural feature in some PDE10A inhibitors. chemicalbook.com For instance, research has led to the discovery of potent PDE10A inhibitors containing a pyrimidine (B1678525) core, where the tetrahydropyran-4-amine fragment plays a crucial role in achieving high inhibitory activity and selectivity. nih.gov The discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A has also been reported, highlighting the versatility of this scaffold in designing new therapeutic agents. nih.gov

Serotonin Receptor Modulation:

Serotonin (5-HT) receptors are a major class of drug targets for a wide range of central nervous system disorders, including depression, anxiety, and psychosis. nih.govmdpi.com The this compound hydrochloride has been identified as a key intermediate for the development of serotonin transporter inhibitors, with the methyl group and pyran ring contributing to enhanced blood-brain barrier penetration. chemshuttle.com The modulation of serotonin receptors, such as the 5-HT4 receptor, has been shown to influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine, suggesting a broad therapeutic potential. nih.gov The structural features of the tetrahydropyran ring are valuable in the design of ligands that can selectively interact with different serotonin receptor subtypes. nih.govnih.gov

Immunological Disorders: CCR2 and CCR5 Antagonism

Chemokine receptors, such as CCR2 and CCR5, play a critical role in the inflammatory response and are implicated in the pathogenesis of various immunological disorders, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. nih.govbiorxiv.org Consequently, the development of antagonists for these receptors is an active area of research.

The tetrahydropyran scaffold has been explored in the design of CCR2 and CCR5 antagonists. While much of the research has focused on piperidine-based structures, the principles of scaffold hopping allow for the substitution of the piperidine (B6355638) ring with a tetrahydropyran ring to modulate properties like potency, selectivity, and pharmacokinetics. researchgate.netnih.gov The development of dual CCR2/CCR5 inhibitors is also a promising strategy, as it may offer broader therapeutic efficacy in complex inflammatory diseases. nih.gov The conserved intracellular binding site in these receptors presents an opportunity for designing multi-target ligands. nih.gov

Other Emerging Therapeutic Applications

The versatility of the this compound scaffold extends beyond the well-defined areas of neurological and immunological disorders. Its unique structural and chemical properties make it an attractive component in the exploration of new therapeutic agents for a variety of other diseases.

The tetrahydropyran ring is a common feature in a number of natural products with diverse biological activities, including some macrolide antibiotics like oleandomycin (B1677203) and the polyene compound mepartricin. wikipedia.orgwikipedia.org Furthermore, derivatives of tetrahydropyran have been investigated for their potential as histamine (B1213489) H3 receptor antagonists for the treatment of cognitive disorders. chemicalbook.com The ability of the tetrahydropyran moiety to serve as a versatile synthetic intermediate opens up possibilities for its incorporation into a wide range of molecular architectures, paving the way for the discovery of novel drugs with new mechanisms of action. chemicalbook.comgoogle.com

Advanced Spectroscopic and Analytical Characterization for Derivatives of 4 Methyltetrahydro 2h Pyran 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the molecular framework. For derivatives of 4-Methyltetrahydro-2H-pyran-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

¹H and ¹³C NMR for Functional Group and Regiochemistry Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most fundamental steps in the characterization of this compound derivatives. These techniques provide critical information regarding the number and types of protons and carbons present in the molecule, their chemical environments, and the connectivity of different functional groups.

The ¹H NMR spectrum of a typical N-substituted this compound derivative would exhibit characteristic signals for the methyl group protons, the protons of the tetrahydropyran (B127337) ring, and any protons associated with the N-substituent. The chemical shifts (δ) of the tetrahydropyran ring protons are influenced by their proximity to the oxygen atom and the amine functionality. For instance, the protons on the carbons adjacent to the oxygen (C2 and C6) are expected to resonate at a lower field (higher ppm) compared to the other ring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbons in the tetrahydropyran ring and the methyl group are diagnostic. For example, the carbon atom bearing the methyl and amino groups (C4) would have a distinct chemical shift. The regiochemistry of substitution on the nitrogen atom can be confirmed by observing the expected shifts in the adjacent carbon and proton signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Generic N-Acyl-4-Methyltetrahydro-2H-pyran-4-amine Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (on C4) | 1.2-1.4 | s | 3H | 25-30 |

| CH₂ (C2/C6) | 3.5-3.8 | m | 4H | 65-70 |

| CH₂ (C3/C5) | 1.6-1.9 | m | 4H | 30-35 |

| C4 | - | - | - | 50-55 |

| N-H | 7.5-8.5 | br s | 1H | - |

| Acyl-CH₃ | 2.0-2.2 | s | 3H | 20-25 |

| Acyl-C=O | - | - | - | 170-175 |

| Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values will vary depending on the specific derivative and solvent used. |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously establishing the complex connectivity and stereochemistry of this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For a this compound derivative, COSY spectra would show correlations between the geminal and vicinal protons of the tetrahydropyran ring, confirming their connectivity. For example, the protons on C2 would show correlations with the protons on C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. lcms.czamericanpharmaceuticalreview.comlibretexts.orgresearchgate.net In cyclic systems like the tetrahydropyran ring, NOESY can reveal the relative orientation of substituents. For example, NOE cross-peaks between the methyl group protons and specific protons on the tetrahydropyran ring can help to establish their cis or trans relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula of the synthesized this compound derivative. This is a critical step in confirming the identity of a new compound.

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.net

LC-MS: This technique is particularly useful for the analysis of less volatile and thermally labile derivatives of this compound. nih.govosti.gov It can be employed to assess the purity of a sample by separating the main component from any impurities or byproducts. Furthermore, chiral LC-MS methods can be developed to separate and quantify the enantiomers of chiral derivatives. lcms.czamericanpharmaceuticalreview.comnih.govchromatographyonline.comnih.gov

GC-MS: For volatile and thermally stable derivatives, GC-MS is an excellent tool for purity assessment and identification. The electron ionization (EI) mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern that can serve as a "fingerprint" for the compound. The fragmentation of cyclic amines often involves alpha-cleavage, leading to the loss of a substituent adjacent to the nitrogen atom, which can provide valuable structural information. libretexts.org

Table 2: Expected Fragmentation Patterns in Mass Spectrometry of a this compound Derivative

| Fragmentation Process | Resulting Ion | Significance |

| Molecular Ion (M⁺) | Intact molecule with one electron removed | Confirms molecular weight |

| Alpha-cleavage | Loss of a methyl radical from C4 | Indicates the presence of the C4-methyl group |

| Ring-opening and fragmentation | Various smaller fragments | Provides information about the tetrahydropyran ring structure |

| Cleavage of N-substituent | Loss of the substituent on the nitrogen | Confirms the nature of the N-substituent |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS provide a wealth of information about the connectivity and relative stereochemistry of a molecule in solution, X-ray crystallography offers the definitive determination of the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. To obtain suitable crystals for X-ray diffraction analysis, derivatives of this compound can be crystallized, often as their salts (e.g., hydrochloride or hydrobromide).

The resulting crystal structure provides unambiguous proof of the molecular connectivity, bond lengths, bond angles, and torsional angles. For chiral derivatives, X-ray crystallography can unequivocally establish the absolute stereochemistry of all stereocenters. This information is paramount for understanding the molecule's shape and how it might interact with biological targets. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, can also be elucidated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups within a molecule. For derivatives of this compound, these methods are crucial for verifying the presence of the key amine group, the tetrahydropyran ring, and any modifications introduced through derivatization, such as acylation.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides a distinct fingerprint based on the absorption of infrared radiation by molecular vibrations. In the analysis of a typical derivative, such as an N-acylated this compound, several key absorption bands are expected. The primary amine of the parent compound would show characteristic N-H stretching bands, which are replaced by the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands upon acylation. The presence of the tetrahydropyran ring is confirmed by C-H stretching vibrations and a strong C-O-C stretching band.

Raman Spectroscopy , which detects light scattered from molecular vibrations, is complementary to IR spectroscopy. It is often more sensitive to non-polar, symmetric bonds. For these derivatives, Raman spectroscopy can be effective in identifying the symmetric vibrations of the pyran ring structure and the C-C backbone. While N-H and O-H stretches are visible, they are typically weaker than in IR spectra. nist.gov The combination of both IR and Raman provides a more complete vibrational profile of the molecule. nist.gov

The table below summarizes the expected vibrational frequencies for a representative derivative, N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide. These values are based on established group frequencies for amines, amides, and cyclic ethers.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide | IR | 3350 - 3250 | Medium-Strong |

| Asymmetric C-H Stretch | CH₃, CH₂ | IR, Raman | 2980 - 2940 | Strong |

| Symmetric C-H Stretch | CH₃, CH₂ | IR, Raman | 2880 - 2850 | Strong |

| Amide I (C=O Stretch) | Amide | IR | 1680 - 1630 | Strong |

| Amide II (N-H Bend) | Amide | IR | 1570 - 1515 | Medium |

| C-O-C Stretch | Ether (Pyran Ring) | IR | 1150 - 1070 | Strong |

| C-N Stretch | Amine/Amide | IR, Raman | 1250 - 1020 | Medium |

| Ring Deformation | Tetrahydropyran | Raman | < 800 | Medium-Weak |

Chromatographic Techniques for Purification and Purity Assessment (HPLC, GC, TLC)

Chromatographic methods are essential for separating derivatives of this compound from reaction mixtures and for assessing the purity of the final products. The choice of technique depends on the volatility, polarity, and scale of the separation.

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and determine the number of components in a mixture. sigmaaldrich.combldpharm.com For a typical reaction, such as the N-acetylation of this compound, TLC can be used to track the consumption of the starting amine and the formation of the less polar amide product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Interactive Data Table: Representative TLC Analysis

| Compound | Mobile Phase (Ethyl Acetate (B1210297)/Hexane) | Rf Value (Representative) | Visualization |

| This compound | 1:1 | 0.25 | Ninhydrin or KMnO₄ stain |

| N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide | 1:1 | 0.50 | KMnO₄ stain or UV (if chromophore present) |

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification (preparative HPLC) and quantitative purity analysis (analytical HPLC). Since aliphatic amines like this compound lack a strong UV chromophore, their detection can be challenging. A common strategy involves pre-column derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), to enhance sensitivity. nist.govbre.com Reversed-phase HPLC on a C18 column is typically employed, where the more polar starting amine elutes earlier than its less polar acylated or alkylated derivatives.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. labrulez.com The analysis of primary and secondary amines by GC can be problematic due to their polarity, which can cause peak tailing. bre.comlabrulez.com Therefore, derivatization to form less polar derivatives (e.g., silyl (B83357) or acyl derivatives) is often performed to improve chromatographic performance and volatility. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for definitive structural identification. For derivatives of this compound, GC analysis would provide a reliable assessment of purity and could separate isomers if appropriate columns and conditions are used.

Computational Chemistry and Modeling of 4 Methyltetrahydro 2h Pyran 4 Amine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the electronic structure, which in turn dictates the molecule's reactivity and potential for intermolecular interactions. For derivatives of 4-Methyltetrahydro-2H-pyran-4-amine, techniques such as Density Functional Theory (DFT) are employed to elucidate key electronic parameters.

Detailed research into the electronic properties of a novel coumarin (B35378) derivative, (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin, showcases the power of these computational methods. researchgate.net Structural optimization using DFT calculations demonstrated a high correlation with experimental X-ray diffraction data. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) was used to predict the electronic absorption spectrum, which aligned well with experimental UV-visible spectroscopy results. researchgate.net Such studies provide a robust framework for predicting the behavior of new chemical entities.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied. Calculations would typically focus on determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity, which can be a desirable trait for a drug candidate that needs to interact with a biological target. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack and guiding the understanding of potential non-covalent interactions with a protein binding site.

Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical this compound Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |

Note: The data in this table is illustrative and not based on specific experimental or computational studies of this compound.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of this compound, into the binding site of a target protein. This method provides valuable insights into the binding mode, affinity, and specificity of a potential drug candidate.

For instance, molecular docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6) have been performed to understand their binding mechanisms. nih.gov These studies, which also incorporated 3D-QSAR and molecular dynamics simulations, revealed the crucial interactions responsible for inhibitory activity. nih.gov Although these are different molecular scaffolds, the methodological approach is directly transferable to the study of this compound derivatives.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the docked pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. In a study of butyroyl glucopyranoside derivatives, a 100 ns molecular dynamics simulation was used to monitor the behavior of the complex structure, confirming a stable conformation and binding mode. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Data for a Hypothetical this compound Derivative with a Kinase Target

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity; a more negative value indicates stronger binding. |

| Key Interacting Residues | Asp145, Lys89, Leu22 | Amino acids in the binding pocket forming hydrogen bonds and hydrophobic interactions. |

| RMSD of Ligand in MD | 1.2 Å | Root-mean-square deviation of the ligand's atomic positions during the simulation, indicating stability of the binding pose. |

| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol | A more rigorous estimation of the binding affinity from MD simulations. |

Note: The data in this table is illustrative and not based on specific experimental or computational studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

While no specific QSAR models for this compound derivatives are readily found in the literature, studies on other heterocyclic compounds provide a blueprint for how such models could be developed. For example, a QSAR study on tetrahydropteridin derivatives as polo-like kinase 1 (PLK1) inhibitors successfully developed a model based on three descriptors that could explain the structural features correlating with activity. nih.gov Similarly, a study on tetrahydroquinoline derivatives as LSD1 inhibitors established robust CoMFA and CoMSIA models with good predictive power. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates a subset of these descriptors with the experimentally determined biological activity. A robust QSAR model would not only have good statistical significance but also high predictive power, as assessed through internal and external validation techniques.

De Novo Design Strategies Utilizing the Tetrahydropyran (B127337) Amine Scaffold

De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. This approach can be particularly useful when existing lead compounds are not available or when there is a need to explore new chemical space. The this compound scaffold, with its inherent three-dimensionality and functional handles for chemical modification, represents an excellent starting point for de novo design.

Computer-aided drug design strategies, including scaffold hopping, have been successfully used to design novel inhibitors. mdpi.com In one such study, an aminopyrazole moiety was replaced with an aminopyrimidine kinase inhibitor framework, leading to the discovery of a potent PLK4 inhibitor. mdpi.com This demonstrates the potential of using computational methods to evolve and optimize existing scaffolds.

De novo design algorithms can build new molecules by either growing a structure from a single atom or by linking together small molecular fragments within the constraints of a protein's binding site. The tetrahydropyran amine core could be used as a central fragment, with the algorithm exploring different substitutions at the amine and methyl positions, as well as on the ring itself, to optimize interactions with a target protein. The generated structures would then be evaluated for their predicted binding affinity, drug-likeness, and synthetic accessibility. This iterative process can lead to the identification of novel and potent drug candidates that might not be discovered through traditional screening methods.

Future Directions and Emerging Research Avenues for 4 Methyltetrahydro 2h Pyran 4 Amine

Development of Novel Synthetic Methodologies

The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine and its analogs is evolving from traditional methods to more advanced and efficient strategies. The foundational approach to synthesizing such compounds is the reductive amination of the corresponding ketone, 4-methyltetrahydropyran-4-one. youtube.comyoutube.com This method typically involves the reaction of the ketone with an amine source, like ammonia (B1221849), in the presence of a reducing agent. organic-chemistry.org A variety of reducing systems have been employed for this transformation, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, which are valued for their selectivity. youtube.com

However, future research is focused on developing more sophisticated and stereoselective synthetic routes. One promising avenue is the application of modern C–H functionalization techniques. For instance, a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation has been successfully applied to aminotetrahydropyran systems. nih.govnih.gov This could be followed by subsequent functionalization at the amine's alpha position, allowing for the creation of highly substituted and structurally diverse aminotetrahydropyrans. nih.gov Such methods would provide a powerful toolkit for building libraries of complex molecules for screening in drug discovery and materials science.

A comparison of traditional and emerging synthetic strategies is detailed in the table below.

| Method | Precursor | Key Reagents | Key Features |

| Classical Reductive Amination | 4-methyltetrahydropyran-4-one | Ammonia, Sodium Cyanoborohydride (NaBH3CN) | Well-established, suitable for initial synthesis. youtube.com |

| Catalytic Hydrogenation | 4-hydrazino-2-methyltetrahydropyran | Raney Nickel or Palladium/Carbon, H2 | Method for converting hydrazine (B178648) precursors to amines. google.com |

| Sequential C-H Functionalization | Aminotetrahydropyran | Pd(II) catalyst, Aryl Iodides, Quinone-mediated chemistry | Allows for late-stage, stereoselective diversification to create complex, value-added molecules. nih.govnih.gov |

Exploration of New Pharmacological Targets